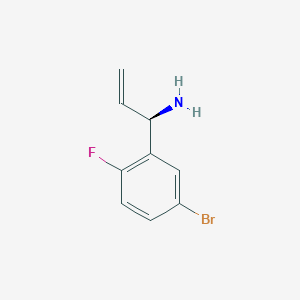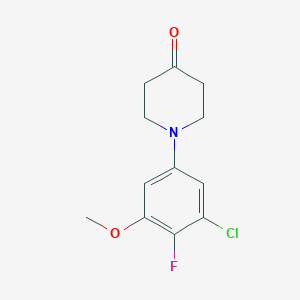![molecular formula C20H36BNO4 B13044030 Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that features a spirocyclic structure with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a spirocyclic amine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the formation of the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the boronate ester can yield corresponding alcohols or other reduced products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, boronic acids, and alcohol derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group can interact with molecular targets through covalent bonding, influencing biological pathways and molecular functions . The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate: can be compared with other boronate esters and spirocyclic compounds:
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Similar boronate ester group but different core
Propriétés
Formule moléculaire |
C20H36BNO4 |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-12-10-20(11-13-22)9-8-15(14-20)21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3 |
Clé InChI |
HPVPQUWSXKTKJK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



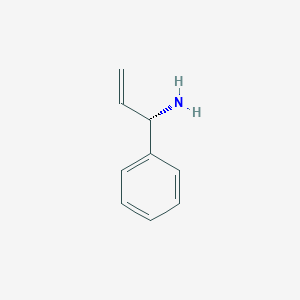
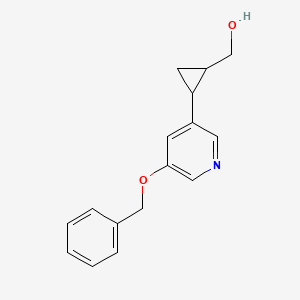
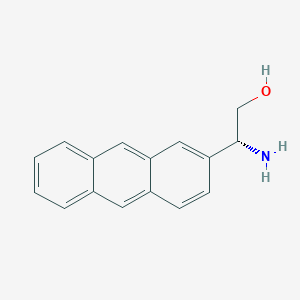

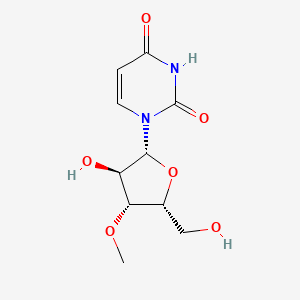
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
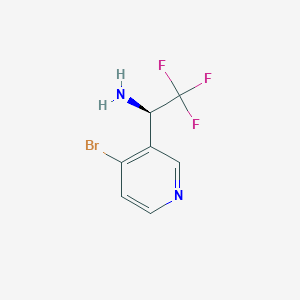
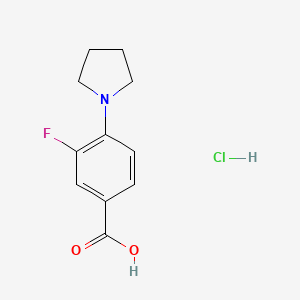
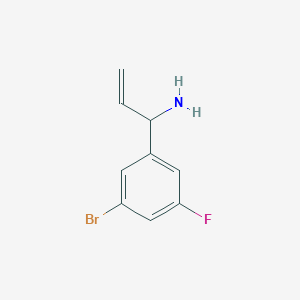
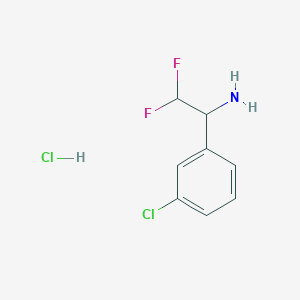
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
